硫酸第一鉄一水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

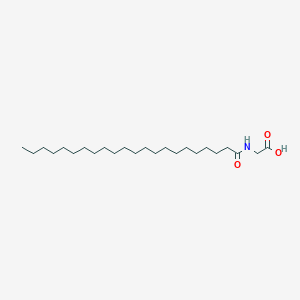

Ferrous sulfate monohydrate, known scientifically as FeSO₄·H₂O, is a derivative of iron sulfate. This compound is characterized by its high solubility in water and significant utility across multiple sectors. It typically appears as a blue-green, crystalline solid that is both odorless and water-soluble, making it highly effective for use in solution form . Ferrous sulfate monohydrate plays a crucial role in various industrial and environmental processes, ranging from agriculture to medicine .

科学的研究の応用

Ferrous sulfate monohydrate finds extensive applications across various fields:

Biology: It is employed in the study of iron metabolism and its role in biological systems.

Medicine: Ferrous sulfate monohydrate is used as a dietary supplement to treat iron-deficiency anemia.

作用機序

Target of Action

Ferrous sulfate monohydrate primarily targets erythrocytes , also known as red blood cells . Iron, the key component of ferrous sulfate, is an essential constituent of hemoglobin, a protein in red blood cells that transports oxygen from the lungs to the body’s tissues .

Mode of Action

Ferrous sulfate monohydrate works by replenishing iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, a condition known as microcytic anemia .

Biochemical Pathways

The primary biochemical pathway affected by ferrous sulfate monohydrate is the hemoglobin synthesis pathway . Iron is a crucial component of hemoglobin, and a deficiency can disrupt the synthesis of hemoglobin, leading to microcytic anemia . By replenishing iron stores, ferrous sulfate monohydrate helps maintain normal hemoglobin levels and prevent anemia .

Pharmacokinetics

Iron from ferrous sulfate is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed; this increases to 20% to 30% in individuals with inadequate iron stores . Factors such as food and achlorhydria (a lack of stomach acid) can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .

Result of Action

The primary result of ferrous sulfate monohydrate action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes and helps maintain normal blood iron levels . This can prevent symptoms of iron deficiency anemia, which include fatigue, weakness, and shortness of breath .

Action Environment

The action of ferrous sulfate monohydrate can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of iron . Additionally, the compound’s effectiveness in chemical reactions can be enhanced by its effective dissolution and interaction in aqueous solutions . It’s also worth noting that ferrous sulfate monohydrate is irritant and corrosive, posing a risk to the user/worker .

生化学分析

Biochemical Properties

Ferrous sulfate monohydrate is an effective iron source for all animal species and categories . It is used in the management and treatment of iron deficiency anemia . This activity illustrates the indications, action, and contraindications for iron supplementation as a valuable agent in the management of iron-deficient states such as iron deficiency anemia, iron deficiency without anemia, nutritional deficiency, malabsorption, blood loss, or an increase in the body’s need for iron .

Cellular Effects

The effects of Ferrous sulfate monohydrate on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ferrous sulfate monohydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrous sulfate monohydrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ferrous sulfate monohydrate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ferrous sulfate monohydrate is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Ferrous sulfate monohydrate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ferrous sulfate monohydrate and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The production of ferrous sulfate monohydrate predominantly involves the reaction of sulfuric acid with iron or by oxidizing pyrite (FeS₂). In industrial settings, it is commonly synthesized through the oxidation of ferrous sulfide or the direct reaction of iron with dilute sulfuric acid in an aqueous environment . This process not only yields ferrous sulfate monohydrate but can also generate by-products like hydrogen gas, depending on the specific conditions of the reaction .

Industrial Production Methods: In industrial production, ferrous sulfate monohydrate is often prepared by adding a slight excess of iron to dilute sulfuric acid. After the reaction is complete, the liquid is concentrated by boiling, then filtered, and allowed to cool. The resulting crystals are separated and dried, then recrystallized from water .

化学反応の分析

Types of Reactions: Ferrous sulfate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Ferrous sulfate monohydrate can be oxidized to ferric sulfate (Fe₂(SO₄)₃) in the presence of oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: It can be reduced back to iron metal using strong reducing agents such as hydrogen gas.

Substitution: In aqueous solutions, ferrous sulfate can undergo substitution reactions with other metal salts to form different iron complexes.

Major Products:

Oxidation: Ferric sulfate (Fe₂(SO₄)₃)

Reduction: Iron metal (Fe)

Substitution: Various iron complexes depending on the substituting metal salt.

類似化合物との比較

- Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

- Iron(II) sulfate anhydrous (FeSO₄)

- Iron(II) sulfate tetrahydrate (FeSO₄·4H₂O)

Comparison: Ferrous sulfate monohydrate is unique due to its monohydrate form, which ensures stability and ease of handling. This form allows for effective dissolution and interaction in aqueous solutions, enhancing its reactivity and effectiveness in chemical reactions . In contrast, the heptahydrate form (FeSO₄·7H₂O) is more prone to deliquescence, and the anhydrous form (FeSO₄) lacks the stabilizing water molecule, making it less stable in humid environments .

Ferrous sulfate monohydrate’s versatility and essential role in modern chemistry underline its importance across various applications, making it a valuable compound in both scientific research and industrial processes.

特性

CAS番号 |

13463-43-9 |

|---|---|

分子式 |

FeH4O5S |

分子量 |

171.94 g/mol |

IUPAC名 |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChIキー |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES |

O.[O-]S(=O)(=O)[O-].[Fe+2] |

正規SMILES |

O.OS(=O)(=O)O.[Fe] |

Key on ui other cas no. |

17375-41-6 |

ピクトグラム |

Irritant |

関連するCAS |

20908-72-9 58694-83-0 10028-21-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

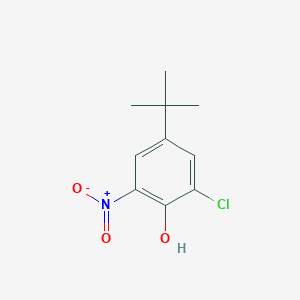

![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)

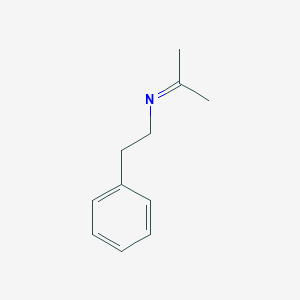

![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)